molecular formula C22H21N5O4 B11271825 methyl 4-{[(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetyl]amino}benzoate

methyl 4-{[(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetyl]amino}benzoate

Cat. No.: B11271825
M. Wt: 419.4 g/mol
InChI Key: CGPQTNNSGKYUTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 4-(2-{4-OXO-1-PROPYL-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-5-YL}ACETAMIDO)BENZOATE is a complex organic compound that belongs to the class of triazoloquinoxalines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(2-{4-OXO-1-PROPYL-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-5-YL}ACETAMIDO)BENZOATE typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(2-{4-OXO-1-PROPYL-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-5-YL}ACETAMIDO)BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a deoxygenated compound .

Scientific Research Applications

METHYL 4-(2-{4-OXO-1-PROPYL-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-5-YL}ACETAMIDO)BENZOATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 4-(2-{4-OXO-1-PROPYL-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-5-YL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazoloquinoxalines and related heterocyclic compounds. Examples include:

Uniqueness

Its combination of a triazoloquinoxaline core with a propyl group and an acetylamido moiety sets it apart from other similar compounds .

Properties

Molecular Formula

C22H21N5O4

Molecular Weight

419.4 g/mol

IUPAC Name

methyl 4-[[2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetyl]amino]benzoate

InChI

InChI=1S/C22H21N5O4/c1-3-6-18-24-25-20-21(29)26(16-7-4-5-8-17(16)27(18)20)13-19(28)23-15-11-9-14(10-12-15)22(30)31-2/h4-5,7-12H,3,6,13H2,1-2H3,(H,23,28)

InChI Key

CGPQTNNSGKYUTM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.